4-(4-Fluorophenoxy)benzenethiol

Descripción general

Descripción

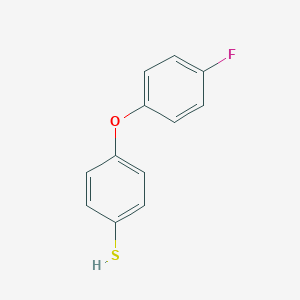

4-(4-Fluorophenoxy)benzenethiol is an organic compound with the molecular formula C12H9FOS and a molecular weight of 220.26 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a benzenethiol moiety, making it a valuable building block in organic synthesis and various research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenoxy)benzenethiol typically involves the reaction of 4-fluorophenol with thiophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Fluorophenoxy)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anion.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction: It can be reduced to yield the corresponding thiolate anion.

- Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Chemistry

In synthetic organic chemistry, 4-(4-Fluorophenoxy)benzenethiol serves as a building block for creating complex organic molecules and polymers. Its ability to engage in various chemical reactions makes it suitable for synthesizing diverse derivatives.

Biology

The compound is employed in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its thiol group can form covalent bonds with cysteine residues in proteins, modulating enzyme activity and signaling pathways.

Medicine

Research indicates that this compound may possess therapeutic properties, including anti-inflammatory and anticancer activities. For instance, studies have shown that fluorinated derivatives exhibit enhanced cytotoxicity against various cancer cell lines, such as MDA-MB-468 and MCF-7, indicating potential for development into anticancer agents .

Case Studies

- Anticancer Activity: A study on fluorinated benzothiazole derivatives demonstrated that compounds similar to this compound showed significant growth inhibitory effects against multiple human tumor cell lines, suggesting their potential as anticancer therapeutics .

- Enzyme Inhibition: Research has highlighted the role of compounds with similar structures in inhibiting p38 MAPK pathways, which are crucial in inflammatory responses and cancer progression .

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenoxy)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparación Con Compuestos Similares

- 4-(4-Chlorophenoxy)benzenethiol

- 4-(4-Bromophenoxy)benzenethiol

- 4-(4-Methylphenoxy)benzenethiol

Comparison: 4-(4-Fluorophenoxy)benzenethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Actividad Biológica

4-(4-Fluorophenoxy)benzenethiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FOS, featuring a fluorinated phenyl group attached to a benzenethiol moiety. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

In recent studies, this compound has demonstrated cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with specific cellular pathways, including the modulation of reactive oxygen species (ROS) and the activation of caspases.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results showed an IC50 value indicating effective inhibition against Staphylococcus aureus and Escherichia coli:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.6 |

| Control (Standard Antibiotic) | 10.2 |

This suggests that while the compound is less potent than traditional antibiotics, it still holds significant potential for further development as an antimicrobial agent .

Study 2: Anticancer Mechanisms

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MCF-7). The following table summarizes the observed effects on cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The data indicates a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 25 µM .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

- Reactive Oxygen Species (ROS) : The compound increases ROS levels, which can lead to oxidative stress and subsequent apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways, such as tyrosinase, which is critical in melanin production and has implications in skin cancers .

Propiedades

IUPAC Name |

4-(4-fluorophenoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMMMKJJVLYVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617161 | |

| Record name | 4-(4-Fluorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193022-94-5 | |

| Record name | 4-(4-Fluorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.